Dimethylethynyl-silane
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Overview
Description
Preparation Methods
Ethynyl(dimethyl)silane can be synthesized through various methods. One common method involves the condensation reaction of acetylene and dimethylhydrosilane under the protection of inert gas . This reaction typically requires specific conditions to ensure the desired product is obtained. Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Ethynyl(dimethyl)silane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: It can act as a hydride donor in reduction reactions, often used as an alternative to toxic reducing agents.
Substitution: Ethynyl(dimethyl)silane can participate in nucleophilic substitution reactions, forming new carbon-silicon bonds.
Common reagents used in these reactions include hydrosilanes, chlorosilanes, and various catalysts. Major products formed from these reactions include silyl ethers and other organosilicon compounds .
Scientific Research Applications
Ethynyl(dimethyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethynyl(dimethyl)silane involves its ability to donate hydride ions in reduction reactions. This property makes it a valuable reagent in organic synthesis, where it can reduce various functional groups to form desired products . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Ethynyl(dimethyl)silane can be compared with other similar compounds, such as:
Ethynyltrimethylsilane: Similar in structure but with a trimethylsilyl group instead of a dimethylsilyl group.
Chloromethyl(dimethyl)silane: Contains a chloromethyl group instead of an ethynyl group.
Vinyltrimethylsilane: Contains a vinyl group instead of an ethynyl group.
These compounds share similar reactivity patterns but differ in their specific applications and properties, highlighting the uniqueness of ethynyl(dimethyl)silane in certain contexts.
Properties
InChI |
InChI=1S/C4H7Si/c1-4-5(2)3/h1H,2-3H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOAORJJEDXFAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50778161 |
Source
|
Record name | Ethynyl(dimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50778161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1777-04-4 |
Source
|
Record name | Ethynyl(dimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50778161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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